molecular formula C8H12BrNO2 B14302016 3-Bromo-4-(morpholin-4-yl)but-3-en-2-one CAS No. 114479-13-9

3-Bromo-4-(morpholin-4-yl)but-3-en-2-one

Cat. No.: B14302016
CAS No.: 114479-13-9
M. Wt: 234.09 g/mol
InChI Key: BFQIKYRGTXUZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(morpholin-4-yl)but-3-en-2-one is an organic compound that belongs to the class of brominated enones. This compound features a bromine atom attached to a butenone backbone, with a morpholine ring substituent. It is of interest in organic synthesis due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(morpholin-4-yl)but-3-en-2-one can be achieved through a multi-step process. One common method involves the bromination of a suitable precursor, such as 4-(morpholin-4-yl)but-3-en-2-one, followed by purification. The bromination reaction typically uses bromine or a bromine source like N-bromosuccinimide in an appropriate solvent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(morpholin-4-yl)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Addition: β-substituted enones.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

3-Bromo-4-(morpholin-4-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(morpholin-4-yl)but-3-en-2-one depends on its specific application. In chemical reactions, the bromine atom and the enone moiety are key reactive sites. The bromine atom can be displaced by nucleophiles, while the enone can undergo addition reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(morpholin-4-yl)but-3-en-2-one is unique due to its specific combination of a bromine atom, an enone moiety, and a morpholine ring.

Properties

CAS No.

114479-13-9

Molecular Formula

C8H12BrNO2

Molecular Weight

234.09 g/mol

IUPAC Name

3-bromo-4-morpholin-4-ylbut-3-en-2-one

InChI

InChI=1S/C8H12BrNO2/c1-7(11)8(9)6-10-2-4-12-5-3-10/h6H,2-5H2,1H3

InChI Key

BFQIKYRGTXUZGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CN1CCOCC1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.